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Introduction
(S)-(+)-1-Indanol, a chiral benzo-fused cyclic alcohol, is a molecule of significant interest in the

fields of medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure and defined

stereochemistry make it a valuable chiral building block for the synthesis of complex,

biologically active molecules. This guide provides an in-depth analysis of its chemical

properties, stereochemical structure, and key synthetic methodologies, with a focus on practical

applications for researchers and drug development professionals. A notable application of (S)-
(+)-1-Indanol is its role as a precursor in the synthesis of rasagiline mesylate, a therapeutic

agent for Parkinson's disease.[1][2][3][4]

Structural Elucidation and Stereochemistry
(S)-(+)-1-Indanol, systematically named (1S)-2,3-dihydro-1H-inden-1-ol, possesses a single

stereocenter at the C1 position of the indane ring system.[5] The "(S)" designation denotes the

absolute configuration at this chiral carbon, as determined by the Cahn-Ingold-Prelog priority

rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right. The

fusion of the benzene ring to the cyclopentanol moiety imparts a conformational rigidity that is

crucial for its utility as a chiral auxiliary and in stereoselective synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2546902?utm_src=pdf-interest
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/10242422.2021.2004133
https://www.researchgate.net/publication/356277537_Biocatalytic_asymmetric_synthesis_of_S_-1-indanol_using_Lactobacillus_paracasei_BD71
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/10242422.2021.2004133
https://www.researchgate.net/publication/356277537_Biocatalytic_asymmetric_synthesis_of_S_-1-indanol_using_Lactobacillus_paracasei_BD71
https://www.lookchem.com/404.htm
https://www.tandfonline.com/doi/full/10.1080/10242422.2021.2004133
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1S_-2_3-dihydro-1H-inden-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2546902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The precise three-dimensional arrangement of atoms is fundamental to its chemical behavior

and interactions with other chiral molecules. Spectroscopic techniques such as Vibrational

Circular Dichroism (VCD) have been employed to study its solid-state structure and the

influence of crystal packing on its chiroptical properties.[6][7]

Physicochemical and Spectroscopic Profile
The physical and chemical properties of (S)-(+)-1-Indanol are summarized below. This data is

essential for its handling, purification, and use in chemical reactions.

Property Value Reference(s)

CAS Number 25501-32-0 [5][8][9]

Molecular Formula C₉H₁₀O [5][10]

Molecular Weight 134.18 g/mol [9][11]

Appearance
White to slightly yellow

crystalline solid
[12][13]

Melting Point 69-73 °C [3][8][9]

Boiling Point 128 °C at 12 mm Hg [13]

Optical Rotation
[α]²⁰/D +30° (c=2 in

chloroform)
[9]

Solubility
Soluble in water (10 g/L at

20°C), ethanol, and benzene.
[12][13]

Density 1.161 g/cm³ [3]

Storage Temperature 2-8°C [3]

Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural confirmation and purity assessment of (S)-
(+)-1-Indanol.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides

information on the number and connectivity of hydrogen atoms. Key signals for 1-indanol

include multiplets for the aromatic protons, a triplet for the hydroxyl proton, and distinct

signals for the benzylic and aliphatic protons of the five-membered ring.[14][15]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the

number of unique carbon environments. For 1-indanol, this includes distinct peaks for the

aromatic carbons, the carbinol carbon (C1), and the two methylene carbons of the

cyclopentyl ring.[14]

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A broad

absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching

vibration of the alcohol group.[16][17] Aromatic C-H stretching is typically observed above

3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and

fragmentation pattern. For 1-indanol, the molecular ion peak would be observed at an m/z

corresponding to its molecular weight (134.18).[16][17]

Asymmetric Synthesis of (S)-(+)-1-Indanol
The enantioselective synthesis of (S)-(+)-1-Indanol is of paramount importance, and several

reliable methods have been developed. The most prominent chemical method is the

asymmetric reduction of the prochiral ketone, 1-indanone.

Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the

enantioselective reduction of ketones to chiral alcohols.[18][19][20] This reaction utilizes a

chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol,

and a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[19][20]

The CBS reduction is highly predictable, efficient, and typically affords high enantiomeric

excess (ee).[19]

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures face-

selective hydride delivery to the ketone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://m.chemicalbook.com/SpectrumEN_6351-10-6_1HNMR.htm
https://spectrabase.com/spectrum/16yIlDR7zjZ
https://m.chemicalbook.com/SpectrumEN_6351-10-6_1HNMR.htm
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.chemistrysteps.com/unknown-from-ir-nmr-and-mass-spectrometry/
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://www.benchchem.com/product/b2546902?utm_src=pdf-body
https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://nrochemistry.com/corey-bakshi-shibata-reduction/
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://nrochemistry.com/corey-bakshi-shibata-reduction/
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2546902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic

nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making

it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.

[18][20]

Ketone Coordination: The prochiral ketone (1-indanone) then coordinates to the Lewis acidic

endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from

the sterically less hindered face of the ketone.[18][20]

Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the

activated borane to the carbonyl carbon occurs through a six-membered ring transition state.

[19][20]

Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the

catalyst is regenerated to participate in another cycle. An acidic workup is then performed to

hydrolyze the alkoxyborane and yield the desired chiral alcohol, (S)-(+)-1-Indanol.[20]

Catalytic Cycle

(S)-CBS Catalyst

Catalyst-Borane
Complex+ BH3

BH3 Source
Ternary Complex
(Transition State)

+ Ketone

1-Indanone

Alkoxyborane
Intermediate

Hydride Transfer
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Acidic Workup (S)-1-Indanol
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Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Disclaimer: This protocol is for informational purposes only and should be performed by

qualified personnel in a suitable laboratory setting.
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Materials:

(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-dimethyl sulfide complex (BMS, ~10 M)

1-Indanone

Anhydrous Tetrahydrofuran (THF)

Methanol

1 M Hydrochloric Acid (HCl)

Ethyl acetate

Brine

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-

oxazaborolidine solution (e.g., 0.1 equivalents). The flask is purged with nitrogen and cooled

to 0°C in an ice bath.

Borane Addition: Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise

to the catalyst solution while maintaining the temperature below 5°C. The mixture is stirred

for 10-15 minutes.

Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added

dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature

does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water

can significantly decrease the enantiomeric excess.[18][20]

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction
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is typically complete within a few hours.

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise

addition of methanol at 0°C to destroy any excess borane.

Workup: The mixture is warmed to room temperature and 1 M HCl is added. The mixture is

stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The

combined organic layers are washed with water, brine, and then dried over anhydrous

MgSO₄.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to afford pure (S)-(+)-1-Indanol.

Biocatalytic Synthesis
An alternative, environmentally friendly approach to (S)-(+)-1-Indanol is through biocatalytic

asymmetric reduction of 1-indanone.[1][2] This method utilizes whole-cell biocatalysts, such as

Lactobacillus paracasei, or isolated enzymes (ketoreductases).[1][2] Biocatalytic methods offer

several advantages, including high enantioselectivity, mild reaction conditions, and reduced

waste generation, making them an attractive option for industrial-scale production.[4] For

instance, the use of Lactobacillus paracasei BD71 has been reported to produce (S)-1-indanol

in high yield (93%) and excellent enantiomeric purity.[1][2][4]
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Biocatalytic Reduction Workflow
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Caption: General workflow for the biocatalytic synthesis of (S)-1-indanol.

Applications in Drug Development
The primary application of (S)-(+)-1-Indanol is as a chiral intermediate in the pharmaceutical

industry. Its rigid stereochemical structure is transferred to the final active pharmaceutical

ingredient (API), which is critical for its pharmacological activity. Beyond its use in the synthesis
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of rasagiline, derivatives of indanol, such as cis-1-amino-2-indanol, are crucial components in

the synthesis of HIV protease inhibitors like Indinavir.[21][22]

Safety and Handling
(S)-(+)-1-Indanol is classified as harmful if swallowed and causes skin and serious eye

irritation.[5][10][23] It may also cause respiratory irritation.[10][23]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection when handling this compound.[23][24]

Handling: Use only in a well-ventilated area and avoid breathing dust.[12][24] Avoid

formation of dust and aerosols.[24][25]

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][25]

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12][24]

If on skin, wash with plenty of water.[24] If swallowed, seek medical assistance.[24]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information

before use.[23][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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